(3-Fluorophenyl)-(1-methylimidazol-2-yl)methanamine;dihydrochloride
Description
Properties
IUPAC Name |
(3-fluorophenyl)-(1-methylimidazol-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3.2ClH/c1-15-6-5-14-11(15)10(13)8-3-2-4-9(12)7-8;;/h2-7,10H,13H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYFWHZLJBSCBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC(=CC=C2)F)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)-(1-methylimidazol-2-yl)methanamine;dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 3-fluorobenzaldehyde with 1-methylimidazole in the presence of a reducing agent to form the desired methanamine derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group and imidazole ring participate in nucleophilic reactions:
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Amine-Alkylation : The free amine (after deprotonation) reacts with alkyl halides to form secondary amines. For example, coupling with iodomethane in THF at 60°C yields N-methyl derivatives .
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Imidazole Halogenation : Electrophilic substitution occurs at the imidazole C4/C5 positions. Chlorination with POCl₃ produces 4-chloroimidazole derivatives, while bromine in acetic acid yields dibrominated products .
Table 1: Reactivity of Key Functional Groups
Acid-Base Reactions
The dihydrochloride salt undergoes reversible protonation:
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Deprotonation : Treatment with NaOH (1M) liberates the free base, enhancing solubility in organic solvents like dichloromethane .
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Proton Exchange : In buffered solutions (pH 4–7), the imidazole ring acts as a weak base (pKa ~6.5), enabling pH-dependent coordination with metal ions .
Coupling Reactions
The amine group facilitates cross-coupling:
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Buchwald-Hartwig Amination : Reacts with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)₂/Xantphos to form biaryl amines .
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Reductive Amination : Condenses with ketones (e.g., acetone) under H₂/Pd-C to produce tertiary amines .
Table 2: Catalytic Coupling Efficiency
| Reaction Type | Catalyst | Yield (%) | Selectivity |
|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 78 | >90% para-substituted |
| Reductive Amination | Pd-C/H₂ | 65 | Mixture of stereoisomers |
Hydrogenation and Reduction
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Imidazole Ring Saturation : Hydrogenation over Raney Ni at 80 psi H₂ reduces the imidazole to a tetrahydropyrimidine derivative, though this reaction is sluggish due to aromatic stabilization .
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Nitro Group Reduction : If nitro intermediates are present during synthesis, H₂/Pd-C reduces them to amines quantitatively .
Stability Under Stress Conditions
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Thermal Degradation : Decomposes above 200°C, releasing HCl and forming imidazole oligomers .
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Photolysis : UV light (254 nm) induces cleavage of the C–N bond between the phenyl and imidazole groups, producing 3-fluoroaniline and 1-methylimidazole fragments .
Comparative Reactivity with Structural Analogs
Table 3: Positional Fluorine Effects on Reactivity
Key Limitations in Current Data
Scientific Research Applications
The compound (3-Fluorophenyl)-(1-methylimidazol-2-yl)methanamine; dihydrochloride is a chemical entity that has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, pharmacology, and potential therapeutic uses.
Chemical Properties and Structure
The molecular formula for (3-Fluorophenyl)-(1-methylimidazol-2-yl)methanamine; dihydrochloride is with a molecular weight of approximately 251.14 g/mol. The compound features a fluorinated phenyl group attached to a methylimidazole moiety, which is significant in influencing its biological activity.
Structure
- Chemical Structure : The compound consists of a 3-fluorophenyl group and a 1-methylimidazol-2-yl group connected via a methanamine bridge.
Physical Properties
- Solubility : The dihydrochloride salt form enhances solubility in aqueous solutions, which is beneficial for pharmacological studies.
- Stability : The presence of the dihydrochloride form may improve the stability of the compound under physiological conditions.
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent due to its structural similarity to known drugs. Its design allows for interactions with various biological targets, making it a candidate for drug development.
Case Studies
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazole can inhibit bacterial growth, suggesting that (3-Fluorophenyl)-(1-methylimidazol-2-yl)methanamine; dihydrochloride may possess similar effects against pathogens .
Anticancer Research
Imidazole derivatives are often explored for their anticancer properties due to their ability to interfere with cellular signaling pathways. Preliminary studies suggest that (3-Fluorophenyl)-(1-methylimidazol-2-yl)methanamine; dihydrochloride could act on cancer cell lines by modulating key proteins involved in tumor growth.
Neurological Studies
Given the role of imidazole compounds in neurotransmission, this compound may be investigated for neuroprotective effects or as a potential treatment for neurological disorders. Its ability to cross the blood-brain barrier could be advantageous in targeting central nervous system disorders.
Data Tables
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)-(1-methylimidazol-2-yl)methanamine;dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the imidazole moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Notes:
- *Similarity scores (0–1 scale) are based on structural overlap with the target compound, as inferred from .
Key Observations :
Substituent Effects: The 3-fluorophenyl group in the target compound distinguishes it from analogs with 4-fluorophenyl (e.g., ) or chloro/methoxy-substituted aromatics (e.g., ). Fluorine’s para position in may alter electronic properties compared to the meta position in the target compound. The 1-methylimidazol-2-yl group provides steric and electronic differences compared to 1H-imidazol-1-yl (as in ) or non-methylated imidazole rings (as in ). Methylation at the 1-position of imidazole likely enhances metabolic stability by reducing oxidative degradation .
Salt Form and Solubility: Dihydrochloride salts (target compound, ) generally exhibit higher aqueous solubility than mono-hydrochloride salts (e.g., ), which is advantageous for drug formulation.
NMR Data Insights: reports ¹H NMR shifts for furan-2-yl and thiophen-2-yl methanamine hydrochlorides in methanol-d₄ (δ 7.4–8.1 ppm for aromatic protons). By analogy, the target compound’s imidazole and fluorophenyl protons would likely resonate in similar regions, with coupling constants reflecting substituent effects .
Synthetic Routes :
- The target compound’s synthesis may parallel methods described in and , which use imidazolyl methanamine intermediates and fluorinated aldehydes (e.g., 3-fluorobenzaldehyde) .
Pharmacological Implications: The imidazole ring’s ability to coordinate metal ions or engage in hydrogen bonding (e.g., with adenosine receptors ) suggests the target compound could share bioactivity with ligands like 4-杂环芳基取代氨基-3,5-二氰吡啶 (). However, the fluorine atom’s position may modulate receptor affinity compared to difluorophenyl analogs (e.g., ).
Biological Activity
The compound (3-Fluorophenyl)-(1-methylimidazol-2-yl)methanamine; dihydrochloride is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHClN
- Molecular Weight : 250.12 g/mol
- SMILES Notation :
CNC1=CN(C(=C1)C2=CC(=C(C=C2)F)N)N.Cl.Cl
This compound features a fluorophenyl group and an imidazole moiety, which are both known for their biological relevance.
Inhibition of Enzymatic Activity
Research indicates that this compound exhibits significant inhibition of specific enzymes, particularly those involved in cancer proliferation pathways. For instance, studies have shown that it acts as a potent inhibitor of the enzyme mIDH1 , which is implicated in various malignancies. The inhibition mechanism involves competitive binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity .
Antimicrobial Properties
In vitro studies have demonstrated that (3-Fluorophenyl)-(1-methylimidazol-2-yl)methanamine; dihydrochloride possesses antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with IC50 values in the low micromolar range. The rapid hydrolysis of the compound in growth media contributes to its effectiveness by ensuring sustained active concentrations .
Case Study 1: Cancer Cell Line Inhibition
A study conducted on human leukemia cell lines revealed that treatment with (3-Fluorophenyl)-(1-methylimidazol-2-yl)methanamine; dihydrochloride resulted in a dose-dependent decrease in cell viability. The IC50 was determined to be approximately 0.5 µM after 48 hours of exposure, indicating strong anti-proliferative effects .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on its antimicrobial activity, the compound was tested against E. coli and S. aureus. Results indicated an ID50 of 9 x 10 M for S. aureus and 1 x 10 M for E. coli, showcasing its potential as an antimicrobial agent .
The biological activity of (3-Fluorophenyl)-(1-methylimidazol-2-yl)methanamine; dihydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition : By competing with natural substrates for binding sites on target enzymes.
- Membrane Disruption : The compound may interact with bacterial membranes, leading to increased permeability and cell lysis.
- Signal Transduction Interference : It can disrupt signaling pathways critical for cell proliferation and survival.
Data Summary
Q & A
Q. How can AI-driven process control enhance synthesis reproducibility?
- Methodological Answer : Implement machine learning (e.g., COMSOL Multiphysics integration in ) to:
- Predict optimal reaction parameters via regression models trained on historical data.
- Automate real-time adjustments (e.g., pH control during hydrochloride salt formation).
- Analyze spectroscopic data (FTIR inline probes) for endpoint detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
